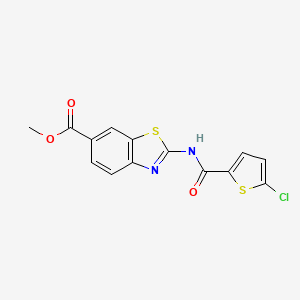

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate

Description

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that incorporates both thiophene and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Properties

IUPAC Name |

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUOFAKJELURRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with benzo[d]thiazole-6-carboxylic acid under specific conditions. The reaction is often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The final esterification step involves methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Amide Bond Reactivity

The secondary amide group (-NH-CO-) connecting the benzothiazole and chlorothiophene rings participates in hydrolysis and substitution reactions:

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the amide bond cleaves to yield 5-chlorothiophene-2-carboxylic acid and the corresponding benzothiazole amine derivative.

Conditions : 6M HCl, reflux (12–24 h).

Yield : ~85–90% for analogous amides . -

Basic Hydrolysis : NaOH or LiOH in aqueous ethanol converts the amide to carboxylate and amine salts. This is less common due to competing ester hydrolysis.

Ester Group Transformations

The methyl ester at position 6 of the benzothiazole undergoes hydrolysis, transesterification, and coupling:

-

Saponification :

Conditions : 2M NaOH in THF/H<sub>2</sub>O (1:1), 60°C, 6 h .

Product : Carboxylic acid derivative (used for further functionalization). -

Transesterification :

Conditions : Methanol/DBU under microwave irradiation (80°C, 20 min) .

Yield : >90% for similar esters .

Benzothiazole Ring Modifications

The benzothiazole core is susceptible to electrophilic substitution and metal-mediated cross-coupling:

-

Halogenation : Chlorine or bromine can be introduced at position 4 or 7 using NXS (X = Cl, Br) in acetic acid .

Example :

Conditions : NCS (1.2 eq), AcOH, 50°C, 4 h.

Yield : 75–80% . -

Suzuki Coupling : The methyl ester group facilitates palladium-catalyzed coupling with aryl boronic acids at position 2 .

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 100°C .

Chlorothiophene Reactivity

The 5-chlorothiophene moiety undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling:

-

SNAr with Amines :

Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h.

Product : 5-Aminothiophene derivatives (yield: 60–70%). -

Stille Coupling :

Conditions : Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI, THF, 60°C.

Application : Introduces aryl/alkynyl groups at the chlorine site.

Coordination Chemistry

The benzothiazole nitrogen and amide oxygen act as ligands for transition metals:

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

Methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. The presence of the chlorothiophene moiety enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial drug .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. This aspect has prompted ongoing studies aimed at optimizing its structure to enhance efficacy and reduce toxicity .

3. Targeting Kinases

The compound's structural features allow it to interact with key signaling pathways involved in cell growth and division. In particular, it has shown potential in inhibiting kinases associated with cancer progression, such as PfGSK3 and PfPK6, which are implicated in malaria but also provide insights into similar pathways in cancer biology . The dual inhibition of these kinases could lead to innovative therapeutic strategies against both malaria and cancer.

Pharmacological Applications

1. Drug Development

The compound serves as a scaffold for the synthesis of novel drugs targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological profiles, such as increased potency or improved bioavailability. For instance, derivatives have been synthesized that show improved activity against resistant strains of bacteria and cancer cells .

2. Bioactive Molecules

this compound is used in the development of bioactive molecules that can modulate biological processes. This includes the design of inhibitors that can selectively target enzymes involved in disease mechanisms, thereby providing a pathway for new therapeutic agents .

Agricultural Applications

1. Pesticidal Activity

There is growing interest in the application of this compound within agricultural sciences as a potential pesticide or herbicide. Its chemical structure suggests it may interact with biological systems in pests similarly to how it interacts with microbial cells, potentially leading to effective pest control strategies without harming beneficial organisms .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is unique due to its combined thiophene and thiazole rings, which confer distinct biological activities. Similar compounds include:

Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological properties.

Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]oxazole-6-carboxylate: Contains an oxazole ring instead of thiazole, resulting in different chemical and biological behaviors

Biological Activity

Methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This compound is synthesized through a multi-step chemical process involving the reaction of benzothiazole derivatives with chlorinated thiophene compounds. The synthesis typically involves the use of solvents such as DMF (Dimethylformamide) and requires careful temperature control to optimize yield and purity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported in studies assessing its efficacy against Staphylococcus aureus, indicating significant antibacterial activity .

- The compound's structural features contribute to its interaction with microbial enzymes, which is crucial for its antimicrobial action.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. Key findings include:

- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation inhibition.

Other Pharmacological Properties

Beyond antimicrobial and anticancer activities, this compound has shown potential in other areas:

- Antidiabetic Activity : Some derivatives have been reported to exhibit activity against enzymes involved in glucose metabolism, suggesting a role in diabetes management .

- Antiviral Activity : Initial studies indicate potential antiviral properties against certain viruses, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of benzothiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with a benzothiazole scaffold. A general protocol includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester intermediate .

- Step 2 : Amide bond formation with the 2-amino group of the benzothiazole core under inert atmosphere (N₂ or Ar) to prevent oxidation .

- Step 3 : Esterification of the 6-carboxyl group using methanol in the presence of acid catalysts (e.g., H₂SO₄).

Optimization Tips : - Temperature control (e.g., 60–80°C for amidation) to balance reaction rate and byproduct formation .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Monitor progress via TLC or HPLC to identify incomplete reactions or side products .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzothiazole backbone, amide linkage, and ester group. For example, the amide proton typically appears at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities (e.g., sodium adducts) .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching of amide/ester) and ~3300 cm⁻¹ (N-H stretching) .

Pitfalls : - Overlapping signals in NMR due to aromatic protons; use 2D NMR (COSY, HSQC) for resolution .

- Inaccurate mass assignments due to isotopic patterns (e.g., chlorine); employ software tools for isotopic distribution modeling .

Q. What preliminary biological assays are suitable for evaluating its bioactivity, and how should controls be designed?

Initial screens often include:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Antimicrobial Screening : Broth microdilution assays (MIC determination) per CLSI guidelines .

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Control Design : - Use known inhibitors (e.g., staurosporine for kinases) as positive controls.

- Include solvent-only (DMSO) and untreated cell/well controls to exclude background noise .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Core Modifications : Introduce substituents at the benzothiazole 4-position (e.g., halogens, methyl groups) to enhance lipophilicity and target binding .

- Amide Linker Replacement : Test sulfonamide or urea analogs to assess hydrogen-bonding effects .

- Ester Hydrolysis : Evaluate the free carboxylic acid derivative for improved solubility and cellular uptake .

Methodology : - Parallel synthesis of analogs via combinatorial chemistry .

- Molecular docking to prioritize targets (e.g., EGFR, COX-2) based on computational affinity predictions .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Root Cause Analysis :

- Assay Conditions : Compare buffer pH, ionic strength, and temperature between studies. For example, kinase inhibition is sensitive to Mg²⁺ concentration .

- Compound Stability : Test for degradation under assay conditions (e.g., ester hydrolysis in cell culture media) via HPLC .

- Cell Line Variability : Validate activity in isogenic cell lines or primary cells to rule out genetic drift .

Resolution Strategy : - Replicate assays in triplicate with independent compound batches.

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Protection-Deprotection : Temporarily protect reactive groups (e.g., amine in benzothiazole) using Boc or Fmoc groups during esterification .

- Catalytic Systems : Employ Pd-catalyzed coupling for aryl-amide bond formation to reduce byproducts .

- Workflow Integration : Use one-pot reactions where feasible (e.g., simultaneous amidation/esterification) to reduce purification steps .

Yield Data : - Typical yields for amidation: 60–75% .

- Esterification: >85% with excess methanol and acid catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.